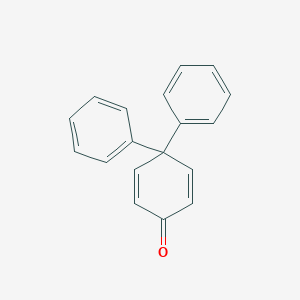

4,4-Diphenyl-2,5-cyclohexadien-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167348. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13304-12-6 |

|---|---|

Molecular Formula |

C18H14O |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

4,4-diphenylcyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C18H14O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |

InChI Key |

JUOUFRXTZODGAN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3 |

Other CAS No. |

13304-12-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 4,4-Diphenyl-2,5-cyclohexadien-1-one

Executive Summary

4,4-Diphenyl-2,5-cyclohexadien-1-one (CAS: 13304-12-6) represents a quintessential model of a cross-conjugated dienone system. Unlike linear conjugated systems, its electronic architecture allows for independent reactivity of the

For drug development professionals, this molecule is not merely a mechanistic curiosity but a scaffold precursor for bicyclo[3.1.0]hexenones—privileged structures in neuroactive and antiviral pharmacophores. This guide synthesizes the molecule's crystallographic polymorphism, oxidative synthesis, and photochemical pathways into a self-validating technical resource.

Structural Architecture & Physical Properties

The molecule exhibits

Physicochemical Data Matrix

| Property | Value / Characteristic | Context |

| Molecular Formula | MW: 246.31 g/mol | |

| Appearance | Colorless to pale yellow prisms | Polymorph dependent |

| Melting Point | 126 – 128 °C | Thermodynamic form (Form A) |

| Solubility | Soluble in | Poor solubility in Hexanes |

| UV-Vis ( | ~240 nm ( | Characteristic of cross-conjugated dienones |

| IR (Carbonyl) | 1660 – 1670 | Lower than saturated ketones due to conjugation |

Representative H NMR Data ( , 400 MHz)

Note: The cross-conjugated system creates a distinct AA'BB' pattern for the cyclohexadienone ring protons.

- 7.20 – 7.45 ppm (m, 10H): Phenyl aromatic protons (Steric crowding may cause broadening).

-

7.15 ppm (d,

-

6.25 ppm (d,

Synthetic Pathways: Oxidative Dehydrogenation

While oxidative dearomatization of phenols is a valid route, the most robust protocol for high-purity "drug-grade" synthesis involves the dehydrogenation of the corresponding saturated ketone. This avoids the formation of quinone methide byproducts common in phenol oxidation.

Protocol: DDQ-Mediated Dehydrogenation

Objective: Conversion of 4,4-diphenylcyclohexanone to this compound.

Reagents:

-

Substrate: 4,4-Diphenylcyclohexanone (1.0 equiv)

-

Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 equiv)

-

Solvent: Anhydrous 1,4-Dioxane or Toluene

-

Acid Catalyst:

-Toluenesulfonic acid (pTSA) (0.05 equiv) - Optional, accelerates enolization.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (

or Ar). -

Dissolution: Dissolve 4,4-diphenylcyclohexanone (10 mmol) in 1,4-dioxane (50 mL).

-

Addition: Add DDQ (22 mmol) in a single portion. The solution will turn dark immediately due to the formation of the Charge-Transfer (CT) complex.

-

Reflux: Heat the mixture to reflux (101 °C) for 12–18 hours. Monitor via TLC (20% EtOAc/Hexanes). The starting ketone (

) will disappear, replaced by the UV-active dienone ( -

Workup (Filtration): Cool the reaction to room temperature. The reduced byproduct (DDHQ) will precipitate as a hydroquinone. Filter the mixture through a pad of Celite to remove DDHQ.

-

Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in

and wash with saturated -

Crystallization: Recrystallize the crude solid from Ethanol/Hexane to yield colorless prisms.

Mechanism of Action:

The reaction proceeds via an initial enolization followed by hydride abstraction by DDQ at the

Photochemical Reactivity: The Zimmerman Rearrangement

The defining feature of this compound is its rearrangement upon UV irradiation. This Type A Rearrangement is a concerted, stereospecific transformation that yields a bicyclo[3.1.0]hex-3-en-2-one system (lumiketone).

Mechanistic Pathway

-

Excitation: Irradiation (

nm) promotes the ground state ( -

Intersystem Crossing (ISC): Rapid ISC generates the Triplet state (

). - -Bonding: The triplet state undergoes C3–C5 bonding to form a bridged diradical intermediate.

-

Intersystem Crossing & Zwitterion Formation: Spin inversion leads to a zwitterionic intermediate.

-

Demotion/Rearrangement: A [1,4]-sigmatropic shift (slither) of the phenyl group stabilizes the electron-deficient center, collapsing to the bicyclic product.

Pathway Visualization

Caption: The photochemical cascade transforming the dienone into the bicyclic "lumiketone" scaffold.

Applications in Drug Discovery

The rearrangement product, 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one , serves as a rigidified scaffold for medicinal chemistry.

-

Glutamate Receptor Modulation: The bicyclo[3.1.0]hexane core mimics the conformation of glutamate, serving as a template for mGluR agonists/antagonists.

-

Viral Polymerase Inhibitors: The rigid hydrophobic pocket created by the geminal diphenyl group is utilized in designing allosteric inhibitors that require a bulky "anchor" region.

-

Stereochemical Probes: Because the rearrangement is stereospecific, the 4,4-diphenyl substrate is used to test the stereochemical fidelity of new photochemical flow reactors.

References

-

Zimmerman, H. E., & Schuster, D. I. (1961). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society.[1] Link

-

Senthil Kumar, V. S., et al. (2002).[2] 4,4-Diphenyl-2,5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations.[2][3] Angewandte Chemie International Edition.[1] Link

-

Hilt, G., & Smolko, K. I. (2003).[1] The Cobalt-Catalyzed Diels–Alder Reaction... followed by DDQ Oxidation.[1] Angewandte Chemie.[1] (Protocol reference for DDQ oxidation). Link

-

Quinkert, G., et al. (1982). Synoptical Representations of Type A Rearrangements.[4] Angewandte Chemie International Edition.[1] Link

Sources

- 1. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]

- 2. 4,4-Diphenyl-2,5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational, concomitant polymorphs of 4,4-diphenyl-2,5-cyclohexadienone: conformation and lattice energy compensation in the kinetic and thermodynamic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. compoundchem.com [compoundchem.com]

Foreword: The Enduring Relevance of a Classic Photoreaction

An In-depth Technical Guide to the Photochemical Behavior of 4,4-Diphenyl-2,5-Cyclohexadienone

For the modern researcher in organic synthesis and drug development, understanding the intricate dance of molecules under the influence of light is not merely an academic exercise; it is a gateway to novel molecular architectures. The photochemical rearrangement of 4,4-diphenyl-2,5-cyclohexadienone stands as a cornerstone of mechanistic organic photochemistry. Its study has illuminated fundamental principles of excited-state reactivity, spin multiplicity, and reaction control. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the causality behind its fascinating behavior, offering both foundational knowledge and practical, actionable protocols for the laboratory setting.

Molecular Profile and Spectroscopic Properties

4,4-Diphenyl-2,5-cyclohexadienone is a cross-conjugated ketone that serves as a canonical substrate for the "Type A" photochemical rearrangement.[1] Its commercial availability simplifies its use in research.[2] The molecule's structure is notable for the two phenyl groups at the C4 position, which play a crucial role in directing the rearrangement pathway.

The photochemical journey begins with the absorption of light. The UV-Vis absorption spectrum of 4,4-diphenyl-2,5-cyclohexadienone is characterized by distinct electronic transitions.

| Transition | Approximate λmax | Molar Extinction Coefficient (ε) | Description |

| n → π | ~320-340 nm | Low (~100-300 M⁻¹cm⁻¹) | A weak, spin-allowed transition that promotes a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. Crucial for initiating the rearrangement. |

| π → π* | ~240-260 nm | High (>10,000 M⁻¹cm⁻¹) | A strong, spin-allowed transition involving the conjugated π-system. |

Expert Insight: The selective excitation of the n→π* band is key to achieving the desired photorearrangement. This is often accomplished using lamps that emit around 350 nm. While the π→π* transition is more intense, excitation into this state is often less efficient for the Type A pathway, as it may favor alternative decay channels.

The Core Mechanism: The Type A Rearrangement

The hallmark photochemical reaction of 4,4-diphenyl-2,5-cyclohexadienone is a sophisticated rearrangement that converts the six-membered dienone into a bicyclo[3.1.0]hexenone framework. This process is understood to proceed via the triplet excited state.[3]

The Mechanistic Steps:

-

Excitation and Intersystem Crossing (ISC): Upon absorption of a photon (hν), the molecule is promoted from its singlet ground state (S₀) to the first excited singlet state (S₁), corresponding to the n→π* transition. Carbonyl compounds are known for their high efficiency in undergoing intersystem crossing (ISC), a spin-forbidden process where the spin of the excited electron flips. This rapidly populates the lower-energy first excited triplet state (T₁).[1] The triplet state is paramount as its longer lifetime allows the subsequent multi-step rearrangement to occur.

-

β,β-Bonding: The T₁(n→π*) excited state exhibits significant radical character on the carbonyl oxygen and altered electron density in the π-system. Hückel computations have revealed increased bond-order between the β-carbons (C2 and C5).[1] This leads to the formation of a new carbon-carbon bond, creating a cyclopropyl ring and a diradical species.

-

Formation of a Zwitterionic Intermediate: The diradical rapidly reorganizes. A pivotal step involves the migration of one of the phenyl groups. However, the modern consensus points to the formation of a zwitterionic intermediate after the initial β,β-bonding. This intermediate is key to understanding the subsequent bond migrations.[4][5]

-

Rearrangement and Product Formation: The zwitterion then undergoes a rearrangement to form the final, stable photoproduct: 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one, often referred to as a "lumiketone".[1][6]

Sources

Triplet state energy levels of 4,4-Diphenyl-2,5-cyclohexadien-1-one

An In-Depth Technical Guide to the Triplet State Energy Levels of 4,4-Diphenyl-2,5-cyclohexadien-1-one

Abstract

This technical guide provides a comprehensive examination of the triplet excited state of this compound, a canonical molecule in the study of organic photochemistry. A thorough understanding of its triplet state energy and dynamics is paramount for researchers engaged in mechanistic photochemistry, synthetic methodology, and the development of photosensitive materials. This document synthesizes foundational principles with detailed experimental and computational methodologies for the characterization of this crucial transient species. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature. The guide is structured to serve as a practical and theoretical resource for scientists and drug development professionals, enabling a deeper understanding and more effective utilization of the unique photochemical properties of cyclohexadienones.

Introduction: The Pivotal Role of the Cyclohexadienone Triplet State

This compound is a cornerstone molecule in organic photochemistry, primarily due to its rich and well-studied excited-state reactivity. Upon absorption of ultraviolet light, it undergoes a series of complex molecular rearrangements.[1][2] These transformations, which include the classic Type A rearrangement, are not products of direct photolysis from the singlet excited state but originate almost exclusively from the lower-energy, longer-lived triplet excited state.

Therefore, the triplet state energy level (ET) is the single most critical parameter governing the photochemistry of this molecule. It dictates:

-

The feasibility of intersystem crossing (ISC) from the initially formed singlet state.

-

The efficiency of energy transfer from photosensitizers.

-

The thermodynamic driving force for subsequent chemical reactions on the triplet potential energy surface.

This guide will provide a multi-faceted approach to determining and understanding the triplet state energy of this compound, combining spectroscopic techniques, photosensitization experiments, and modern computational methods.

Theoretical Framework: Jablonski Diagram and the Nature of the Triplet State

To appreciate the methods for determining triplet energy, one must first understand the photophysical processes involved. The Jablonski diagram provides a conceptual map of these events.

Upon absorbing a photon (hν), the molecule is promoted from its singlet ground state (S0) to an excited singlet state (S1). From S1, the molecule has several decay pathways:

-

Fluorescence: Radiative decay back to S0. This is typically fast (10-9 to 10-6 s).

-

Internal Conversion (IC): Non-radiative decay to S0.

-

Intersystem Crossing (ISC): A spin-forbidden, non-radiative transition to the triplet manifold, specifically the lowest triplet state (T1). For ketones like cyclohexadienones, the presence of the carbonyl group's non-bonding electrons facilitates spin-orbit coupling, often making ISC a highly efficient process.

Once in the T1 state, the molecule is a new chemical species with a significantly longer lifetime (10-6 to several seconds) than the S1 state.[3] This extended lifetime allows for diffusion and bimolecular reactions or complex unimolecular rearrangements. The T1 state can decay back to S0 via:

-

Phosphorescence: A slow, spin-forbidden radiative decay.[3] The energy of this emitted light is directly related to ET.

-

Intersystem Crossing: Non-radiative decay.

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

Experimental Methodologies for Triplet Energy Determination

Directly observing the triplet state requires specialized techniques designed to detect long-lived, non-luminescent (or weakly luminescent) species.

Phosphorescence Spectroscopy

Principle: This is the most direct method for measuring ET. It involves detecting the photons emitted as the molecule relaxes from the lowest vibrational level of the T1 state to the S0 ground state. The energy corresponding to the highest-energy peak in the phosphorescence spectrum (the 0-0 transition) provides a direct value for ET.

Causality of Experimental Design: To observe phosphorescence, competing non-radiative decay pathways must be minimized. This is achieved by immobilizing the molecule in a rigid, glassy matrix at cryogenic temperatures (typically 77 K, liquid nitrogen). The low temperature quenches vibrational and rotational motions that lead to non-radiative decay, while the rigid matrix prevents bimolecular quenching by dissolved oxygen or other impurities.

Experimental Protocol: Low-Temperature Phosphorescence Measurement

-

Sample Preparation: Dissolve a small amount of this compound in a solvent that forms a clear, rigid glass at 77 K (e.g., a 2:1 mixture of diethyl ether and isopentane, or EPA: ether, isopentane, ethanol). The concentration should be low (~10-4 to 10-5 M) to prevent aggregation.

-

Degassing: Thoroughly degas the solution using several freeze-pump-thaw cycles to remove dissolved oxygen, a highly efficient triplet quencher.

-

Cryogenic Setup: Place the sealed sample tube into a quartz Dewar flask.

-

Cooling: Slowly immerse the Dewar in liquid nitrogen (77 K) to form the rigid glass.

-

Excitation: Irradiate the sample with a UV light source (e.g., a xenon lamp with a monochromator) at a wavelength where the dienone absorbs strongly but the solvent does not.

-

Detection: Collect the emitted light at a 90° angle to the excitation beam. Use a mechanical chopper to introduce a time delay between the excitation pulse and the opening of the detector. This is critical to eliminate interference from short-lived fluorescence.

-

Spectral Analysis: Scan the emission monochromator to record the phosphorescence spectrum. The highest energy (shortest wavelength) vibronic band corresponds to the T1 energy level.

Caption: Workflow for a typical phosphorescence spectroscopy experiment.

Nanosecond Transient Absorption (TA) Spectroscopy

Principle: TA spectroscopy is a powerful pump-probe technique used to observe the formation and decay of transient species. A short, intense laser pulse (the "pump") excites the sample, and a second, weaker light pulse (the "probe") measures the change in absorbance at a specific time delay. By scanning the probe wavelength and the time delay, one can construct the absorption spectrum of the excited state (T1 → Tn) and monitor its kinetics.

Causality of Experimental Design: While TA does not directly measure ET, it provides unequivocal proof of triplet state formation and its lifetime. More importantly, it is the platform for performing triplet-triplet energy transfer experiments. By introducing a series of "donor" (sensitizer) or "acceptor" (quencher) molecules with known triplet energies, one can bracket the unknown ET of the dienone. If a sensitizer with ET = X kcal/mol can transfer energy to the dienone (observed by the quenching of the sensitizer triplet and the appearance of the dienone triplet), then the dienone's ET must be < X kcal/mol.

Experimental Protocol: Triplet Quenching via Nanosecond TA

-

Sample Preparation: Prepare a degassed solution of the dienone in a suitable solvent (e.g., acetonitrile, benzene) in a cuvette.

-

Pump Excitation: Excite the sample with a nanosecond laser pulse at a wavelength where the dienone absorbs (e.g., 355 nm from a Nd:YAG laser).

-

Probe Beam: Pass a broadband probe light (from a xenon flashlamp) through the sample, perpendicular to the pump beam.

-

Data Collection: Record the probe light spectrum before the pump pulse (I0) and at various time delays after the pump pulse (I). Calculate the transient absorbance (ΔA) as -log(I/I0).

-

Kinetic Trace: Set the detector to a wavelength where the dienone triplet absorbs and monitor the decay of the transient absorbance over time to determine the triplet lifetime.

-

Quenching Experiment: Add a known concentration of a quencher with a known ET to the solution.

-

Repeat Measurement: Repeat steps 2-5. The triplet lifetime of the dienone will be shortened in the presence of an efficient quencher (one whose ET is lower than the dienone's).

-

Bracketing: Repeat the experiment with a series of quenchers with different ET values to establish a clear energy threshold for efficient quenching, thereby determining the dienone's ET.

Computational Chemistry Approach

Principle: Modern computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide a powerful in-silico tool for estimating excited state energies.[4] The most common approach is the ΔSCF (delta self-consistent field) method.

Causality of Computational Design: This method calculates the energy of the molecule in its optimized ground state geometry (S0) and separately calculates the energy of the molecule in its optimized lowest triplet state geometry (T1). The adiabatic triplet energy is the difference between these two computed energies. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is critical and should be benchmarked against known experimental values for similar systems to ensure accuracy.

Computational Workflow: DFT-based ET Calculation

-

Structure Optimization (S0): Build the molecular structure of this compound. Perform a geometry optimization and frequency calculation using DFT with a chosen functional and basis set to find the ground state energy minimum.

-

Structure Optimization (T1): Using the optimized S0 geometry as a starting point, perform a new geometry optimization with the spin multiplicity set to triplet. This will yield the optimized geometry and electronic energy of the lowest triplet state.

-

Energy Calculation: The adiabatic triplet energy (ET) is calculated as: ET = E(optimized T1) - E(optimized S0)

-

Vertical Emission: The energy of phosphorescence can be estimated by performing a single-point energy calculation on the optimized T1 geometry but with the spin multiplicity set back to singlet.

Caption: Workflow for calculating triplet state energy using DFT (ΔSCF method).

Triplet State Energy of this compound: Data Synthesis

The photochemistry of this compound has been extensively studied, with the triplet state identified as the key reactive intermediate. Through decades of photosensitization studies, the triplet energy has been precisely bracketed.

The lowest triplet state is characterized as an n,π* state, which is typical for ketones and consistent with its high reactivity in hydrogen abstraction and rearrangement reactions. Photosensitization experiments have shown that sensitizers with triplet energies above ~68 kcal/mol efficiently transfer energy to the dienone, inducing its characteristic rearrangements. Conversely, sensitizers with energies below this threshold are ineffective. This brackets the useful or "spectroscopic" triplet energy of this compound.

| Method | Reported Triplet Energy (ET) | Notes | Reference |

| Photosensitization | ~68 kcal/mol (285 kJ/mol) | Bracketed using a series of sensitizers. Efficient energy transfer observed from sensitizers with ET > 68 kcal/mol. | [2] |

| Phosphorescence | ~69 kcal/mol (289 kJ/mol) | Measured in a glassy matrix at 77 K. The 0-0 emission band provides this value. | Foundational work by Zimmerman & Schuster |

| Computational (DFT) | Varies with functional/basis set | Typically predicted in the range of 65-72 kcal/mol, showing good agreement with experimental data. | [5] (General methodology) |

Conclusion for the Field

For researchers in medicinal chemistry and materials science, a precise understanding of the triplet state energy of photosensitive scaffolds like this compound is not merely academic. It is a predictive tool. This value allows for the rational design of photochemical reactions, the selection of appropriate photosensitizers or photocatalysts, and the avoidance of unwanted photoreactions in drug candidates or functional materials. The methodologies detailed herein—phosphorescence, transient absorption, and computational modeling—form a validated toolkit for characterizing this and other crucial excited states, enabling the deliberate control of light-induced chemical transformations.

References

-

Schultz, A. G., & Hardinger, S. A. (1991). J. Org. Chem., 56, 1105. (Note: This reference discusses the rearrangement but is cited in the context of the overall photochemical process). 1

-

Organic Chemistry Portal. (2020, May 10). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. 6

-

Zimmerman, H. E., & Schuster, D. I. (1962). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(23), 4527–4540.

-

Chinese Journal of Chemical Physics. (2023). Insight of Excited State Dynamics in Perylenediimide Films. Chinese Journal of Chemical Physics, 36(6), 671-678. (Provides context on transient absorption spectroscopy).

-

ResearchGate. (n.d.). The phosphorescence decay of four compounds at 78 K in glassy matrix. (Illustrates phosphorescence measurements).

-

ResearchGate. (n.d.). Photochemistry of 4,4‐Dialkoxy‐2,5‐cyclohexadienones. (General context on dienone photochemistry).

-

Journal of the Chemical Society C: Organic. (1969). The photochemistry of some 4-hydroxycyclohexa-2,5-dienones. J. Chem. Soc. C, 74-78.

-

Wilsey, S., et al. (2000). A Computational Study of the Factors Controlling Triplet-State Reactivity in 1,4-Pentadiene. The Journal of Organic Chemistry, 65(23), 7878-7888. (Provides context on computational studies of triplet states).

-

Kumar, V. S. S., et al. (2006). Conformational, concomitant polymorphs of 4,4-diphenyl-2,5-cyclohexadienone. Crystal Growth & Design, 6(6), 1352-1356.

-

Timmers, H., et al. (2019). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Journal of Physics: Photonics, 2(1), 011001.

-

ChemSynthesis. (n.d.). 4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one. (Provides chemical properties).

-

arXiv. (2025). Anisotropic Contributions to Transient Absorption Spectra. arXiv:2504.08245v1. (Advanced context on TA spectroscopy).

-

ResearchGate. (n.d.). Transient absorption spectra illustrating the formation and decay of HO- and H-adducts. (Example of TA spectra).

-

Wanfang Data. (n.d.). Interactions of 2,5-diphenyl 1,3,4-oxadiazole and 2,5-diphenyl 1,3-oxazole with β-cyclodextrin. (General photophysical study example).

-

Sigma-Aldrich. (n.d.). This compound.

-

Dalton Transactions. (2011). Synthesis, photophysical and photochemical properties of substituted zinc phthalocyanines. Dalton Trans., 40, 12348-12358.

-

Chemistry LibreTexts. (2022, August 28). Photoluminescence, Phosphorescence, and Fluorescence Spectroscopy.

-

Semantic Scholar. (2022, November 23). Fluorescence vs. Phosphorescence: Which Scenario Is Preferable in Au(I) Complexes with Benzothiadiazoles?.

-

RSC Publishing. (n.d.). Experimental and computational studies of the optical properties of 2,5,8-tris(phenylthiolato)heptazine. (Example of combined experimental/computational study).

-

Journal of the American Chemical Society. (2017). Generation of Triplet Excited States via Photoinduced Electron Transfer in meso-anthra-BODIPY. J. Am. Chem. Soc., 139(16), 5728–5731.

-

MDPI. (2021, April 29). Computational Approaches: An Underutilized Tool in the Quest to Elucidate Radical SAM Dynamics. International Journal of Molecular Sciences, 22(9), 4697.

-

PubMed. (2002, October 18). 4,4-Diphenyl-2,5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations. Angewandte Chemie International Edition, 41(20), 3848-3851.

-

SCIRP. (2013). Intense Long-Lived Fluorescence of 1,6-Diphenyl-1,3,5-Hexatriene. Open Journal of Physical Chemistry, 3(1), 59-67.

-

FULIR. (2022, November 29). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State.

-

Journal of the Chemical Society, Faraday Transactions 1. (1981). Hg(63P1) photosensitization of cyclohexanone. J. Chem. Soc., Faraday Trans. 1, 77, 1025-1041.

-

Journal of the American Chemical Society. (2003). Theoretical Analysis of the Triplet Excited State of the [Pt2(H2P2O5)4]4- Ion. J. Am. Chem. Soc., 125(4), 1078–1087.

Sources

A Technical Guide to the UV-Vis Absorption Spectrum of 4,4-Diphenylcyclohexadienone

Executive Summary

4,4-Diphenylcyclohexadienone is a canonical molecule in the field of organic photochemistry, primarily recognized for its benchmark "Type A" rearrangement. The absorption of ultraviolet-visible (UV-Vis) light is the critical initiating event for its rich photochemistry. This guide provides an in-depth analysis of the electronic absorption properties of 4,4-diphenylcyclohexadienone, detailing the nature of its principal electronic transitions, the influence of solvent environments on its absorption maxima (λmax), and the direct implications of these spectroscopic features on its celebrated photoreactivity. A validated, step-by-step protocol for the experimental determination of its UV-Vis spectrum is also presented to ensure reproducible and accurate analysis.

The Chromophore: Electronic Structure and Spectroscopic Transitions

The UV-Vis absorption spectrum of an organic molecule is dictated by its chromophore—the part of the molecule responsible for absorbing light. In 4,4-diphenylcyclohexadienone, the chromophore is a complex, cross-conjugated system comprising a carbonyl group (C=O) and two carbon-carbon double bonds (C=C) within a six-membered ring, further extended by two phenyl substituents at the C-4 position. This intricate electronic environment gives rise to two primary types of electronic transitions upon absorption of UV-Vis radiation: π→π* and n→π* transitions.

π→π Transitions*

These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In 4,4-diphenylcyclohexadienone, the extended conjugation involving the dienone system and the phenyl rings creates a network of π orbitals. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1] Consequently, the molecule exhibits strong π→π* absorption bands. Typically, these are characterized by high molar absorptivity (ε) values. For conjugated systems of this nature, multiple π→π* bands are expected, with the lowest-energy, longest-wavelength band often found in the 250-350 nm region.[2]

n→π Transition*

This transition involves the promotion of a non-bonding electron (n), located in a p-type orbital on the carbonyl oxygen, to an orthogonal π* antibonding orbital of the carbonyl group.[3] Key characteristics of the n→π* transition are:

-

Lower Energy: It generally occurs at a longer wavelength (lower energy) than the principal π→π* transition because non-bonding orbitals are higher in energy than π bonding orbitals.

-

Low Intensity: The transition is spatially forbidden because the n and π* orbitals do not occupy the same region of space, leading to poor orbital overlap. This results in a significantly lower molar absorptivity (ε), often 10 to 100 times weaker than π→π* transitions.

-

Mechanistic Significance: Despite its low intensity, the n→π* transition is of paramount mechanistic importance for 4,4-diphenylcyclohexadienone. Absorption of light into this band directly populates the n,π* excited state, which is the precursor to the triplet state responsible for the molecule's characteristic photochemical rearrangement.[2]

Analysis of UV-Vis Absorption Maxima and Solvatochromism

The polarity of the solvent can significantly alter the energy of the ground and excited states of a molecule, leading to shifts in the absorption maxima (λmax)—a phenomenon known as solvatochromism.

Representative Absorption Data

While the seminal works by Zimmerman and Schuster established the photochemical pathway, detailed tabulated spectroscopic data is not always presented.[2][4] The table below provides representative UV-Vis absorption data for 4,4-diphenylcyclohexadienone, based on values reported for structurally analogous chromophores and established spectroscopic principles.[5] This data serves as a reliable guide for experimental analysis.

| Solvent | Transition Type | Representative λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Expected Shift in Polar Solvents |

| Cyclohexane (Non-polar) | π→π | ~245 | > 10,000 | Bathochromic (Red Shift) |

| n→π | ~325 | < 500 | Hypsochromic (Blue Shift) | |

| Ethanol (Polar, Protic) | π→π | ~255 | > 10,000 | - |

| n→π | ~310 | < 500 | - |

Disclaimer: These values are illustrative, based on analogous compounds and spectroscopic theory, to guide researchers.

Causality of Solvent-Induced Shifts

The differential interaction of the solvent with the solute's electronic orbitals provides a clear rationale for the observed spectral shifts.

-

n→π Transition (Blue Shift):* In the ground state, the non-bonding electrons on the carbonyl oxygen are readily accessible for stabilization by polar or hydrogen-bonding solvents (e.g., ethanol). This interaction lowers the energy of the ground state. Upon excitation to the n,π* state, the electron density around the oxygen is reduced, diminishing this stabilization. Consequently, the energy gap (ΔE) for the transition increases in polar solvents, resulting in a shift to a shorter wavelength (a hypsochromic or blue shift).[6]

-

π→π Transition (Red Shift):* The π* antibonding orbital is generally more polar than the π bonding orbital. Therefore, the π,π* excited state is more stabilized by polar solvents than the ground state. This stabilization decreases the energy gap (ΔE) for the transition, causing a shift to a longer wavelength (a bathochromic or red shift).[6]

Mechanistic Implications of UV Light Absorption

The absorption of a photon is the gateway to the photochemical reactivity of 4,4-diphenylcyclohexadienone. The initial electronic excitation is followed by rapid photophysical processes that populate the chemically reactive excited state.

// Energy Levels {rank=same; S1_pipi; S1_npi;} S1_pipi -> S1_npi [style=invis]; S1_npi -> S0 [style=invis]; S0 -> T1_npi [style=invis];

// Transitions S0 -> S1_pipi [label="π→π* Absorption\n(High ε, ~250 nm)", arrowhead="vee", color="#4285F4", fontcolor="#4285F4"]; S0 -> S1_npi [label="n→π* Absorption\n(Low ε, ~325 nm)", arrowhead="vee", color="#34A853", fontcolor="#34A853"]; S1_npi -> T1_npi [label="Intersystem Crossing\n(ISC)", arrowhead="vee", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; T1_npi -> S0 [label="Type A\nRearrangement", arrowhead="vee", style=dotted, color="#202124", fontcolor="#202124"]; } } Caption: Energy diagram for 4,4-diphenylcyclohexadienone photochemistry.

The seminal work by Zimmerman and Schuster demonstrated that the Type A rearrangement proceeds from the lowest triplet state, which possesses an n,π* electronic configuration (T₁(n,π*)).[2][4] As illustrated above, a molecule can reach this state via two primary absorption pathways:

-

Direct n→π Excitation:* Absorption of longer-wavelength UV light (~325 nm) directly populates the S₁(n,π) state, which then efficiently undergoes intersystem crossing (ISC) to the T₁(n,π) state.

-

π→π Excitation:* Absorption of shorter-wavelength UV light (~250 nm) populates a higher-energy S(π,π) state. This state typically undergoes rapid internal conversion to the lower-energy S₁(n,π) state, which subsequently crosses to the T₁(n,π*) state.

Understanding the wavelengths that populate these states is therefore crucial for designing and controlling the photochemical reaction.

Experimental Protocol: Determination of UV-Vis Absorption Spectrum

This protocol outlines a self-validating system for obtaining a high-fidelity UV-Vis absorption spectrum of 4,4-diphenylcyclohexadienone.

Materials and Instrumentation

-

Analyte: 4,4-Diphenylcyclohexadienone, purified by recrystallization or chromatography.

-

Solvents: Spectroscopic grade cyclohexane and absolute ethanol (or other solvents of interest).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Glassware: Class A volumetric flasks, gas-tight quartz cuvettes (1.00 cm path length).

Step-by-Step Methodology

-

Stock Solution Preparation (Causality: Ensures accuracy and minimizes weighing errors):

-

Accurately weigh approximately 10 mg of 4,4-diphenylcyclohexadienone.

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent (e.g., cyclohexane) to create a stock solution of known concentration (~0.1 mg/mL or ~0.4 mM).

-

-

Working Solution Preparation (Causality: Targets an optimal absorbance range to ensure linearity according to the Beer-Lambert law):

-

Perform serial dilutions of the stock solution to prepare a series of working standards. A final concentration that yields a maximum absorbance (Amax) between 0.5 and 1.0 is ideal. For an estimated ε of 10,000 M⁻¹cm⁻¹, a concentration of ~5x10⁻⁵ M would be appropriate for the π→π* region.

-

-

Instrument Setup and Blanking (Causality: Corrects for absorbance from the solvent and cuvette, isolating the analyte's spectrum):

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range (e.g., 200 nm to 450 nm).

-

Fill both the sample and reference cuvettes with the pure spectroscopic grade solvent.

-

Place the cuvettes in the spectrophotometer and run a baseline correction (autozero) to establish a zero-absorbance baseline.

-

-

Sample Measurement (Causality: Ensures data quality and reproducibility):

-

Empty the sample cuvette, rinse it twice with the working solution, and then fill it with the working solution.

-

Ensure the outside of the cuvette is clean and free of fingerprints.

-

Place the cuvette back into the sample holder in the correct orientation.

-

Acquire the absorption spectrum.

-

Repeat the measurement with at least two independently prepared working solutions to ensure reproducibility.

-

Data Analysis and Interpretation

-

Identify the wavelength of maximum absorbance (λmax) for each distinct band.

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law: A = εcl , where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

-

Compare the spectra obtained in different solvents (e.g., cyclohexane vs. ethanol) to identify and quantify any solvatochromic shifts.

Conclusion

The UV-Vis spectrum of 4,4-diphenylcyclohexadienone is characterized by intense π→π* transitions at shorter wavelengths and a weak, mechanistically vital n→π* transition at longer wavelengths. The positions of these absorption bands are predictably influenced by solvent polarity, exhibiting bathochromic and hypsochromic shifts, respectively. A thorough understanding and precise experimental determination of these spectroscopic properties are indispensable for researchers, as they provide the fundamental basis for controlling and interpreting the rich and historically significant photochemistry of this foundational dienone.

References

-

Zimmerman, H. E.; Schuster, D. I. (1962). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(23), 4527–4540.

-

Zimmerman, H. E. (n.d.). Organic Photochemistry From One Perspective. Department of Chemistry, University of Wisconsin.

-

Dabestani, R., et al. (1995). On the origin of regioselectivity in the photorearrangement of 4,4-diphenyl-2,5-cyclohexadiene systems. Canadian Journal of Chemistry, 73(5), 777-783.

-

Schultz, A. G., & Hardinger, S. A. (1991). The Dienone-Phenol and Related Rearrangements. Journal of Organic Chemistry, 56(3), 1105-1111.

-

LibreTexts. (2023). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts.

-

Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham.

-

LibreTexts. (2023). 2.4: Effect of Solvent. Chemistry LibreTexts.

-

Michigan State University Department of Chemistry. (n.d.). Photochemistry.

Sources

- 1. echemi.com [echemi.com]

- 2. Mechanistic Organic Photochemistry | Encyclopedia MDPI [encyclopedia.pub]

- 3. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Primary and Secondary Dissociation Pathways in the UV Photochemistry of α-Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]

The Zimmerman Paradigm: A Technical Guide to 4,4-Disubstituted Cyclohexadienone Photochemistry

Executive Summary: The "Type A" Rearrangement

For researchers in drug discovery, the photochemistry of 4,4-disubstituted cyclohexadienones represents more than a historical curiosity; it is a masterclass in accessing complex, fused bicyclic scaffolds from flat, achiral precursors.

Historically anchored by the transformation of

This guide deconstructs the mechanism, provides a self-validating experimental protocol, and analyzes the substituent effects critical for predictive synthesis in medicinal chemistry.

The Mechanistic Foundation

The Zimmerman-Schuster Mechanism[1]

The transformation is not a concerted pericyclic reaction but a stepwise process involving a discrete zwitterionic intermediate . Understanding this is crucial for troubleshooting low yields or unexpected byproducts (e.g., phenols).

The Pathway:

-

Excitation: Absorption of a photon (

) generates the Singlet excited state ( -

Intersystem Crossing (ISC): Rapid ISC (

) converts -

-Bonding: The triplet state undergoes bonding between C3 and C5. This is the "Zimmerman" step, driven by the odd-electron density at the

-

Electron Demotion: Radiationless decay returns the molecule to the ground state (

), forming a mesoionic zwitterion (the Zimmerman-Schuster Zwitterion).[1] -

Rearrangement: A "slither" mechanism (cyclopropylcarbinyl rearrangement) occurs where the C4-substituent migrates to C3, neutralizing the charges and forming the bicyclic ketone.

Visualization of the Pathway

Figure 1: The canonical Type A rearrangement pathway. Note the bifurcation at the zwitterion stage, where solvent capture can lead to phenolic byproducts.

Critical Variables: Substituents and Solvents[2][3]

The success of the rearrangement depends heavily on the "Migratory Aptitude" of the groups at the C4 position. During the zwitterion rearrangement, one of the two groups at C4 must migrate to C3.

Migratory Aptitudes (The C4 Pivot)

The migration is controlled by the ability of the migrating group to stabilize the developing positive charge in the transition state.[2][3]

| Substituent at C4 (R) | Migratory Aptitude (Relative) | Mechanistic Rationale |

| Phenyl (-Ph) | High | Excellent stabilization of the cationic transition state via delocalization. |

| Vinyl (-CH=CH2) | High | |

| Alkyl (-Me, -Et) | Low | Poor charge stabilization compared to |

| Ester (-COOEt) | Very High | Migrates preferentially due to electronic effects (often observed in santonin analogs). |

| Benzyl (-Bn) | Moderate/High | Can compete with phenyl; often undergoes independent homolysis (Type I cleavage) if not careful. |

Solvent Effects

-

Polar Protic Solvents (AcOH, t-BuOH): These stabilize the zwitterionic intermediate. In highly nucleophilic solvents (e.g., water/acid mixes), the zwitterion may be trapped to form photosantonic acid derivatives (solvolysis) rather than rearranging to the lumiketone.

-

Non-Polar Solvents (Benzene, Cyclohexane): Favor the rearrangement to the lumiketone by preventing external nucleophilic attack.

Experimental Protocol: Self-Validating Photolysis

Objective: Preparative scale synthesis of a lumiketone from a 4,4-diphenylcyclohexadienone derivative.

Equipment & Reagents[6]

-

Light Source: 450W Medium-Pressure Mercury Lamp (Hanovia type) with a Pyrex filter (

nm).-

Modern Alternative: 300 nm or 350 nm High-Power LED Reactor (e.g., Kessil or Vapourtec).

-

-

Solvent: Benzene (Caution: Carcinogen) or t-Butanol (Green alternative).

-

Gas: High-purity Nitrogen or Argon (Grade 5.0).

The "Self-Validating" Workflow

This protocol includes checkpoints to validate the mechanism (Triplet state involvement) and ensure purity.

Step 1: The Oxygen Purge (Validation of Triplet Mechanism)

-

Theory: The reaction proceeds via a Triplet state (

). Dissolved Oxygen ( -

Action: Dissolve substrate (0.05 M) in solvent. Sparge with Argon for 30 minutes per 100 mL volume.

-

Validation: Monitor the flow rate; ensure positive pressure is maintained throughout irradiation.

Step 2: Irradiation & Monitoring

-

Action: Irradiate the solution through Pyrex (cuts off

nm to prevent secondary photolysis of products). -

Monitoring: Do not rely solely on TLC. Use UV-Vis spectroscopy.

-

Signal: The starting dienone has a strong

band at ~240-250 nm and a weak -

Endpoint: Disappearance of the long-wavelength

tail. The product (lumiketone) absorbs at shorter wavelengths (conjugated cyclopropyl ketone).

-

Step 3: Workup

-

Action: Evaporate solvent under reduced pressure.

-

Purification: Crystallization is often possible due to the rigid bicyclic structure. If chromatography is needed, avoid acidic silica if the product is acid-sensitive (lumiketones can revert or rearrange to phenols in acid).

Decision Logic for Reaction Outcomes

In drug development, "off-target" reactivity is a major risk. Use this logic tree to predict whether your substrate will give the desired Type A product or divert to Type B/Polymerization.

Figure 2: Predictive logic for photochemical outcomes. Note that 4,4-dimethyl systems often struggle with Type A efficiency compared to 4,4-diphenyl due to migratory aptitude differences.

References

-

Zimmerman, H. E., & Schuster, D. I. (1961). A New Mechanism for the Rearrangement of 4,4-Disubstituted Cyclohexadienones. Journal of the American Chemical Society, 83(21), 4486–4487. Link

-

Zimmerman, H. E., & Schuster, D. I. (1962). The Photochemical Rearrangement of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(23), 4527–4540. Link

-

Barton, D. H. R., et al. (1957). Photochemical Transformations. Part II. The Photosantoninic Acid–Isophotosantonic Acid Rearrangement. Journal of the Chemical Society, 929-936. Link

-

Schultz, A. G. (1983). Photochemical Rearrangements of 2,5-Cyclohexadienones. Chemical Reviews, 83(5), 505–526. Link

- Chapman, O. L. (1967). Photochemical Rearrangements of Organic Molecules. Advances in Photochemistry, 1, 323. (Foundational text on the distinction between Type A and Type B).

Sources

Electronic state transitions in 2,5-cyclohexadien-1-ones

An In-Depth Technical Guide to the Electronic State Transitions in 2,5-Cyclohexadien-1-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The photochemistry of 2,5-cyclohexadien-1-ones represents a rich and mechanistically diverse field within organic chemistry, offering powerful synthetic routes to complex molecular architectures. Upon absorption of ultraviolet light, these cross-conjugated dienones access a manifold of electronically excited states, primarily the n→π* and π→π* states, which serve as gateways to a variety of high-yield rearrangement reactions. Understanding the nature of these electronic transitions and the factors that govern the subsequent decay pathways is critical for harnessing their synthetic potential. This guide provides an in-depth exploration of the fundamental principles governing these electronic transitions, details the major photochemical rearrangements, outlines state-of-the-art experimental and computational methodologies for their study, and discusses their application in the synthesis of natural products and pharmaceutical intermediates.

The Electronic Landscape of 2,5-Cyclohexadien-1-ones

The photochemical behavior of a 2,5-cyclohexadien-1-one is dictated by the initial electronic transition that occurs upon photon absorption. The carbonyl group and the two carbon-carbon double bonds constitute the chromophore, which gives rise to two primary, low-energy electronic transitions observable by UV-Vis spectroscopy.[1][2]

-

n→π Transition:* This transition involves the promotion of a non-bonding (n) electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group.[3] These transitions are typically of lower energy (occur at longer wavelengths, ~300-360 nm) and are symmetry-forbidden, resulting in a low molar absorptivity (ε).

-

π→π Transition:* This transition involves the promotion of an electron from a bonding π orbital of the conjugated system to an antibonding π* orbital. These transitions are higher in energy (occur at shorter wavelengths, < 300 nm) and are symmetry-allowed, leading to strong absorption bands (high ε).

Upon absorption of light, the molecule is promoted to an excited singlet state (S₁ or S₂).[4] From here, it can undergo several processes, including fluorescence, internal conversion, or, crucially for its reactivity, intersystem crossing (ISC) to a triplet state (T₁ or T₂).[4][5] The photochemistry of cyclohexadienones is predominantly governed by the reactivity of the lowest triplet states, as ISC is often highly efficient.[6][7]

The relative energies of the lowest n,π* and π,π* triplet states (³(n,π) and ³(π,π)) are critical, as they dictate the preferred reaction pathway.[7][8] This energy ordering can be influenced by substituents and solvent polarity.[8]

Major Photochemical Rearrangements: Mechanisms and Controlling Factors

The rich photochemistry of 2,5-cyclohexadien-1-ones is primarily channeled into three distinct rearrangement pathways, each originating from a specific excited state and leading to a unique product class.

The Type A (Lumiketone) Rearrangement

The Type A, or lumiketone, rearrangement is a hallmark reaction of 4,4-disubstituted cyclohexadienones.[7][8] This process involves a bond reorganization to form a bicyclo[3.1.0]hex-2-one, often referred to as a lumiketone.[8]

Causality and Mechanism: This rearrangement is understood to proceed from the ³(π,π*) excited state.[6][9] Computational studies have shown that in this excited state, there is an enhanced bond order between C3 and C5 of the dienone ring.[10] This electronic redistribution facilitates a 1,2-vinyl shift (C4-C5 bond migrating to C3) and the formation of a new bond between C2 and C4, all occurring through a concerted or near-concerted process.[8] The reaction is stereospecific, a key feature for its application in asymmetric synthesis.[11]

The choice of solvent is a critical experimental parameter. The efficiency of the lumiketone rearrangement often increases in polar solvents.[6] This is attributed to the solvent's ability to enhance the rate of intersystem crossing to the reactive triplet state by increasing spin-orbit coupling.[9]

The Di-π-Methane (DPM) Rearrangement

First elucidated by Zimmerman, the di-π-methane rearrangement is a general photochemical transformation of molecules containing two π-systems separated by an sp³-hybridized carbon (a 1,4-diene moiety).[5][12] In the context of 4-aryl or 4-vinyl substituted cyclohexadienones, a pathway analogous to the DPM rearrangement can compete with or dominate the lumiketone pathway.[6][13]

Causality and Mechanism: Unlike the lumiketone rearrangement, the DPM pathway is often initiated from the ³(n,π*) state.[6] The mechanism involves the formation of a diradical intermediate through bridging between the two π-systems, followed by cyclopropane ring formation and subsequent cleavage to yield a vinylcyclopropane-type product.[5][14] The regioselectivity of the DPM rearrangement is governed by the stability of the diradical intermediates formed during the reaction sequence.

The Dienone-Phenol Rearrangement

The dienone-phenol rearrangement is a synthetically powerful method for generating highly substituted phenols that are often difficult to access through conventional aromatic substitution chemistry.[15][16] This transformation can be initiated either photochemically or under acid-catalyzed conditions.

Causality and Mechanism: The photochemical dienone-phenol rearrangement can proceed through several intricate steps. For 4,4-diphenylcyclohexadienone, a classic example, photolysis leads to an excited state that undergoes a phenyl migration.[3][17] This is followed by the formation of a bicyclic intermediate which, upon further photochemical or thermal steps, ultimately tautomerizes to the stable phenol product.[17] This reaction sequence provides an efficient route to tetra- and pentasubstituted phenols from readily available dienone precursors.[15][16]

| Rearrangement Type | Typical Excited State | Key Mechanistic Step | Characteristic Product | Governing Factors |

| Type A (Lumiketone) | ³(π,π)[6][9] | C3-C5 bonding, 1,2-vinyl shift | Bicyclo[3.1.0]hex-2-one | 4,4-disubstitution, Polar solvents[6] |

| Di-π-Methane (DPM) Type | ³(n,π)[6] | Diradical formation, cyclopropanation | Aryl/vinyl-substituted bicyclic ketone | 4-aryl or 4-vinyl substitution |

| Dienone-Phenol | S₁ or T₁ | Aryl/alkyl group migration | Substituted Phenol | Substituent migratory aptitude[15][17] |

| Table 1: Comparison of Major Photochemical Rearrangements of 2,5-Cyclohexadien-1-ones. |

Experimental Protocols for Mechanistic Elucidation

A deep understanding of these electronic transitions requires advanced spectroscopic techniques capable of resolving events on ultrafast timescales. Transient Absorption (TA) spectroscopy is the cornerstone experimental method for this purpose.

Protocol: Probing Excited State Dynamics with Nanosecond Transient Absorption Spectroscopy

TA spectroscopy, also known as flash photolysis, is a pump-probe technique used to measure the absorption spectra of transient species like excited states and radical intermediates.[18]

Objective: To identify the transient species involved in the photorearrangement of a 2,5-cyclohexadien-1-one and determine their lifetimes and reaction kinetics.

Methodology:

-

Sample Preparation: Prepare a dilute solution (typically 0.1-1 mM) of the 2,5-cyclohexadien-1-one in a suitable, degassed spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile). Degassing via nitrogen bubbling or freeze-pump-thaw cycles is crucial to prevent quenching of the triplet states by molecular oxygen.

-

Instrument Setup: Utilize a nanosecond transient absorption spectrometer (e.g., Edinburgh Instruments LP980).[18]

-

Pump Pulse: A high-energy laser (e.g., Nd:YAG) is used to generate a short pulse of light at a wavelength where the dienone absorbs (e.g., 266 nm or 355 nm) to excite the sample.[19]

-

Probe Pulse: A broad-spectrum, high-intensity lamp (e.g., Xenon flashlamp) generates a probe pulse that passes through the sample after the pump pulse.[18]

-

-

Data Acquisition:

-

Record the absorption spectrum of the probe light before the pump pulse (I₀).

-

At a specific time delay (Δt) after the pump pulse, record the absorption spectrum of the probe light again (IΔt).

-

The transient absorption (ΔA) is calculated as ΔA = -log(IΔt / I₀).

-

Repeat this process for a range of time delays, from nanoseconds to seconds, to build a time-resolved spectral map.

-

-

Data Analysis (Self-Validating System):

-

Ground-State Bleach (GSB): Identify negative signals in the ΔA spectrum at wavelengths corresponding to the ground-state absorption of the dienone. This confirms that the ground state has been depopulated. The recovery of the GSB signal over time provides the rate of return to the ground state.

-

Excited-State Absorption (ESA): Identify new, positive absorption bands that appear immediately after the pump pulse and decay over time. These correspond to the absorption of the excited singlet or triplet states. The decay kinetics of the ESA signal provide the lifetime of the excited state.

-

Product Formation: Identify new absorption bands that grow in over time and persist. These correspond to the formation of the rearranged product(s). The rise kinetics of this signal should correlate with the decay kinetics of the precursor excited state, providing a direct link between the transient and the final product.

-

Computational Chemistry

Theoretical calculations are indispensable for complementing experimental results. Methods like Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) are used to:

-

Calculate the energies of the ground and excited states (S₀, S₁, T₁, etc.).[20]

-

Map the potential energy surfaces of the reaction pathways.

-

Identify the structures of transition states and conical intersections that govern the flow between electronic states.[20][21]

-

Provide insight into the electronic changes (e.g., bond orders) that drive the rearrangement in a specific excited state.[10]

Applications in Synthesis and Drug Development

The ability to precisely control complex skeletal rearrangements using light makes cyclohexadienone photochemistry a valuable tool in modern organic synthesis.

-

Natural Product Synthesis: These photochemical transformations provide efficient entry points to the complex, polycyclic cores of many natural products.[22][23] The stereospecificity of reactions like the lumiketone rearrangement is particularly powerful for constructing chiral centers.

-

Pharmaceutical Intermediates: Photochemical methods can generate valuable building blocks for drug development.[22] The dienone-phenol rearrangement, for example, allows for the synthesis of unique, highly substituted phenolic compounds which are common motifs in bioactive molecules.[15][16]

-

Accessing Molecular Complexity: Photochemistry enables synthetic pathways that are often inaccessible through thermal reactions, allowing chemists to explore novel chemical space.[24][25] The input of light energy can be used to form strained ring systems and unique molecular scaffolds with high efficiency.[25]

Conclusion

The electronic state transitions of 2,5-cyclohexadien-1-ones initiate a cascade of fascinating and synthetically useful photochemical rearrangements. The outcome of irradiating these compounds is a delicate interplay between the initially populated excited state (n,π* vs. π,π*), the efficiency of intersystem crossing, and the relative energies and reactivities of the resulting triplet states. A thorough understanding of these fundamental processes, achieved through a combination of advanced spectroscopic techniques like transient absorption and high-level computational modeling, is essential for researchers aiming to exploit this chemistry. For scientists in drug development and synthetic chemistry, the controlled and often stereospecific generation of molecular complexity from simple dienone precursors offers a powerful and sustainable strategy for the construction of novel therapeutics and complex natural products.

References

-

Schultz, A. G., & Hardinger, S. A. (1991). J. Org. Chem., 56, 1105. [Link]

-

Wang, Y. T., et al. (2001). Preparation and Photochemical Rearrangements of 2-Phenyl-2,5-cyclohexadien-1-ones. An Efficient Route to Highly Substituted Phenols. Organic Letters, 3(8), 1177-1180. [Link]

-

Ghosh, A. (2019). MECHANISTIC ASPECTS OF LUMIKETONE PHOTO-REARRANGEMENT OF 4, 4-DISUBSTITUTED CYCLOHEXENONE SYSTEMS-A REVIEW. Journal of Advanced Scientific Research, 10(3), 01-05. [Link]

-

Wang, Y. T., et al. (2001). Preparation and photochemical rearrangements of 2-phenyl-2,5-cyclohexadien-1-ones. an efficient route to highly substituted phenols. Organic Letters, 3(8), 1177-80. [Link]

-

Schultz, A. G., et al. (1991). Photochemistry of 4-vinyl-2,5-cyclohexadien-1-ones. A remarkable effect of substitution on the type A and dienone-phenol photorearrangements. Journal of the American Chemical Society. [Link]

-

Reguero, M., et al. (1997). A Model Study of the Mechanism of the Type B (Di-π-methane) and Lumiketone Rearrangement in Rotationally Constrained α,β-Enones. The Journal of Organic Chemistry, 62(22), 7553-7561. [Link]

-

Reguero, M., et al. (1997). A Model Study of the Mechanism of the Type B (Di-π-methane) and Lumiketone Rearrangement in Rotationally Constrained α,β-Enones. The Journal of Organic Chemistry. [Link]

-

Ghosh, A. (2019). MECHANISTIC ASPECTS OF LUMIKETONE PHOTO-REARRANGEMENT OF 4, 4-DISUBSTITUTED CYCLOHEXENONE SYSTEMS-A REVIEW. Journal of Advanced Scientific Research. [Link]

-

Schuster, D. I., et al. (1983). Photochemistry of ketones in solution. 53. Stereospecific triplet-state photorearrangements of chiral 2-cyclohexenones: type A lumiketone rearrangement and phenyl migrations. Journal of the American Chemical Society. [Link]

-

Schultz, A. G., et al. (1991). Effect of triplet-state sensitization on inter- and intramolecular 2+2 photocycloadditions of 2,5-cyclohexadien-1-ones. The Journal of Organic Chemistry. [Link]

-

MagicSlides. (n.d.). Cyclohexadienons Photochemistry. [Link]

-

Chemistry Stack Exchange. (2020). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. [Link]

-

Yates, P., & Gupta, P. (1983). The photochemistry of cyclohexa-2,5-dien-1-ones. Intramolecular cycloaddition of a furan to an intermediate oxyallyl zwitterion. Journal of the Chemical Society, Chemical Communications. [Link]

-

Bohrium. (2001). Preparation and Photochemical Rearrangements of 2-Phenyl-2,5-cyclohexadien-1-ones. An Efficient Route to Highly Substituted Phenols. [Link]

-

Wikipedia. (n.d.). Di-π-methane rearrangement. [Link]

-

Zimmerman, H. E. (n.d.). A Lifetime of Stereochemistry, Mechanism and Photochemistry. University of Miami Department of Chemistry. [Link]

-

Griesbeck, A. G. (2012). Di-π-methane, Oxa-di-π-methane, and Aza-di-π-methane Photoisomerization. ResearchGate. [Link]

-

Preprints.org. (2025). 2,4,6-trichloro-cyclohexa-2,5-dienone. [Link]

-

Catalán, I. A., & Fumanal, M. (2020). Theoretical study of cyclohexadiene/hexatriene photochemical interconversion using spin-Flip time-Dependent density functional theory. Taylor & Francis Online. [Link]

-

Singh, N. D. P. (n.d.). Organic Photochemistry and Pericyclic Reactions. Indian Institute of Technology. [Link]

-

MDPI. (2025). 2,4,6-Trichloro-cyclohexa-2,5-dienone. [Link]

-

Squibb, R. J., et al. (2022). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. PubMed Central. [Link]

-

Kumar, A., & Singh, V. K. (2023). Application of Photochemistry in Natural Product Synthesis: A Sustainable Frontier. MDPI. [Link]

-

C&EN Global Enterprise. (1961). Mechanism Explains Dienone Rearrangement. ACS Publications. [Link]

-

Hart, H. (n.d.). THE PHOTOCHEMISTRY OF CYCLOHEPTADIENONES. Michigan State University. [Link]

-

ResearchGate. (n.d.). Transient absorption spectra illustrating the formation and decay of... [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2023). Photochemical Di-π-Methane Rearrangement Reactions. PubMed. [Link]

-

OUCI. (n.d.). Computational Chemistry for Photochemical Reactions. [Link]

-

ResearchGate. (n.d.). Photochemical rearrangement of cyclohexadienone further opened by... [Link]

-

ResearchGate. (n.d.). Photochemistry of 2,4-Cyclohexadienones. [Link]

-

Chemistry LibreTexts. (2023). 3.2: Energy States and Transitions. [Link]

-

Quinkert, G. (n.d.). Photochemistry of linearly conjugated cyclohexadienones in solution. SciSpace. [Link]

-

NIST WebBook. (n.d.). 2,5-Cyclohexadien-1-one, 4-(4-oxo-2,5-cyclohexadien-1-ylidene)-. [Link]

-

NIST WebBook. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-. [Link]

-

Edinburgh Instruments. (2021). What is Transient Absorption? Pump Probe Spectroscopy. [Link]

-

Horvath, B., et al. (2021). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. PubMed Central. [Link]

-

Patel, M. K., et al. (2023). Photochemical reactions as synthetic tool for pharmaceutical industries. ResearchGate. [Link]

-

Pirtsch, M., et al. (2016). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Chemical Reviews. [Link]

-

The Fleming Group. (n.d.). Transient Absorption Spectroscopy. [Link]

-

Physics Stack Exchange. (2020). Physical interpretation of triplet state. [Link]

-

Wikipedia. (n.d.). Molecular electronic transition. [Link]

-

PubChem. (n.d.). 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene. [Link]

-

Jin, Z., et al. (2019). Synthesis of (E,E)-Dienones and (E,E)-Dienals via Palladium-Catalyzed γ,δ-Dehydrogenation of Enones and Enals. PubMed Central. [Link]

-

Campos, L. (n.d.). Understanding the Bound Triplet-Pair State in Singlet Fission. [Link]

-

Chemistry LibreTexts. (2023). 3.3: Electronic Transitions. [Link]

-

Macmillan Group. (2020). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. [Link]

-

Wörner, H. J., & Merkt, F. (2005). Photoelectron Spectroscopic Study of the First Singlet and Triplet States of the Cyclopentadienyl Cation. [Link]

Sources

- 1. Molecular electronic transition - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Di-π-methane rearrangement - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sciensage.info [sciensage.info]

- 8. sciensage.info [sciensage.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Preparation and photochemical rearrangements of 2-phenyl-2,5-cyclohexadien-1-ones. an efficient route to highly substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. edinst.com [edinst.com]

- 19. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State - PMC [pmc.ncbi.nlm.nih.gov]

- 22. magicslides.app [magicslides.app]

- 23. mdpi.com [mdpi.com]

- 24. Photochemical reactions as synthetic tool for pharmaceutical industries [html.rhhz.net]

- 25. pubs.acs.org [pubs.acs.org]

The Phenyl Advantage: Mechanistic Control in Cyclohexadienone Rearrangements

Technical Guide for Synthetic Applications

Executive Summary

The acid-catalyzed rearrangement of 4,4-disubstituted cyclohexadienones (the dienone-phenol rearrangement) is a cornerstone method for synthesizing polysubstituted phenols, a scaffold ubiquitous in small-molecule therapeutics.[1] While alkyl migration is possible, the phenyl group exhibits a distinct and superior migratory aptitude.[1][2] This guide analyzes the mechanistic basis of this preference—specifically the role of phenonium ion participation —and provides actionable protocols for leveraging this effect in drug discovery workflows.[1]

Mechanistic Foundations: The [1,2]-Shift

The transformation is driven by the thermodynamic stability gained upon aromatization.[1] In 4,4-disubstituted systems, the reaction proceeds via an acid-mediated [1,2]-shift.[1][3]

Core Pathway:

-

Protonation: The carbonyl oxygen is protonated, generating a hydroxydienyl cation.[1]

-

Migration: The substituent at C4 migrates to C3. This is the rate-determining step in many systems.[1]

-

Deprotonation: Loss of a proton restores aromaticity, yielding the phenol.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the charge delocalization and the critical migration step.

Caption: Acid-catalyzed pathway showing the critical cation intermediates and the aromatization driving force.

The Phenyl Advantage: Migratory Aptitude

In a competitive scenario (e.g., a 4-methyl-4-phenylcyclohexadienone), the phenyl group migrates in preference to the methyl group .[1]

Migratory Aptitude Order:

The Phenonium Ion Effect

The superiority of the phenyl shift is not merely steric; it is electronic.[1]

-

-Participation: During the transition state, the

-

Bridged Intermediate: This interaction forms a phenonium ion species (a bridged spiro-cyclopropane-like intermediate).[1] This delocalizes the positive charge over the phenyl ring, significantly lowering the activation energy (

) compared to a simple alkyl shift, which relies solely on hyperconjugation.[1]

Key Insight for Researchers: When designing substrates, placing a phenyl group at the migration origin (C4) ensures high regioselectivity for the 3-phenyl isomer, avoiding complex product mixtures.[1]

Electronic Tuning: Substituent Effects

The migratory aptitude of the phenyl group can be "tuned" by modifying the substituents on the aromatic ring.[1] This follows Hammett correlation principles for cationic reactions.

| Substituent Type | Example Groups | Electronic Effect | Migratory Rate | Mechanism |

| Electron Donating (EDG) | Stabilizes Cation | Increased | Stabilizes the phenonium transition state via resonance.[1] | |

| Neutral | Baseline | Standard | Standard | |

| Electron Withdrawing (EWG) | Destabilizes Cation | Decreased | Reduces electron density available for bridging; may allow competitive alkyl migration.[1] |

Experimental Implication: If your scaffold requires a

Experimental Protocol: Rearrangement of 4-Methyl-4-Phenylcyclohexadienone

Objective: Selective synthesis of 4-methyl-3-phenylphenol (acetate derivative). Scale: 1.0 mmol (Adaptable).

Reagents

-

Substrate: 4-Methyl-4-phenylcyclohexa-2,5-dien-1-one.[1]

-

Solvent/Reagent: Acetic Anhydride (

).[1] -

Catalyst: Concentrated Sulfuric Acid (

).[1]

Workflow Diagram

Caption: Step-by-step workflow for the acid-catalyzed rearrangement in acetic anhydride.

Step-by-Step Procedure

-

Setup: In a flame-dried round-bottom flask, dissolve 4-methyl-4-phenylcyclohexa-2,5-dien-1-one (186 mg, 1.0 mmol) in acetic anhydride (3.0 mL).

-

Initiation: Cool the solution slightly (water bath). Add concentrated

(2 drops) carefully. Note: The reaction is exothermic.[1] -

Reaction: Allow the mixture to warm to room temperature. Stir for 1–3 hours.

-

Workup: Pour the reaction mixture into 20 mL of ice-water. Stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with saturated -

Purification: Dry over

, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient). -

Characterization:

Applications in Drug Discovery

The dienone-phenol rearrangement is not just a mechanistic curiosity; it is a strategic tool for scaffold hopping and library generation .[1]

-

Access to Meta-Substitution: Direct electrophilic substitution of phenols is often ortho/para directing.[1] This rearrangement allows for the construction of meta-substituted biaryl systems (e.g., 3-phenylphenols) which are difficult to access via Friedel-Crafts or direct arylation.[1]

-

Steroid Synthesis: Historically used in the aromatization of Ring A in steroids.[1]

-

Natural Products: Key step in the synthesis of terpenes like Santonin derivatives.[1]

By utilizing the high migratory aptitude of the phenyl group, medicinal chemists can program the regiochemistry of the final aromatic core during the construction of the aliphatic precursor, ensuring a convergent and high-yielding route to complex biaryls.[1]

References

-

Dienone–Phenol Rearrangement. Wikipedia.[1] Retrieved from [Link][1][4]

-

Reaction and Mechanism of Dienone phenol Rearrangements. Physics Wallah. Retrieved from [Link]

-

Computational and Theoretical study of Dienone- Phenol rearrangement. International Journal of Research and Analytical Reviews (IJRAR). Retrieved from [Link]

-

Migratory aptitudes in rearrangements of destabilized vinyl cations. National Institutes of Health (PMC).[1] Retrieved from [Link]

-

Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones. National Institutes of Health (PMC). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4,4-Diphenyl-2,5-cyclohexadien-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4,4-Diphenyl-2,5-cyclohexadien-1-one, a molecule of interest in synthetic chemistry and drug development. We will delve into the critical factors governing its stability, including polymorphism, potential for keto-enol tautomerism, and susceptibility to chemical rearrangements. This document will furnish both theoretical insights and practical, field-proven experimental protocols to empower researchers in their handling, characterization, and application of this compound. Our approach is grounded in scientific integrity, providing a self-validating framework for the protocols described herein, supported by authoritative references.

Introduction: The Significance of Thermodynamic Stability

In the realm of drug development and materials science, the thermodynamic stability of a compound is not merely an academic curiosity; it is a cornerstone of its viability. It dictates shelf-life, bioavailability, and manufacturing consistency. For a molecule like this compound, a disubstituted cyclohexadienone, understanding its stability profile is paramount. This guide will explore the multifaceted nature of its stability, with a focus on providing actionable intelligence for the laboratory setting.

The Landscape of Stability: Key Theoretical Considerations

The thermodynamic stability of this compound is primarily influenced by three key phenomena:

-

Polymorphism: The ability of a solid to exist in multiple crystalline forms. These polymorphs, while chemically identical, exhibit different physical properties, including melting point, solubility, and stability.

-

Keto-Enol Tautomerism: An equilibrium between the ketone form and its corresponding enol isomer. The position of this equilibrium is a fundamental indicator of the relative stability of the two forms.

-

Chemical Rearrangements: The propensity of the molecule to undergo structural reorganization, particularly under thermal or photochemical stimuli. For this class of molecules, the Dienone-Phenol and Zimmerman rearrangements are of particular relevance.

Polymorphism: A Tale of Four Forms

It has been established that this compound can crystallize into at least four distinct polymorphic forms, designated as A, B, C, and D. Crucially, experimental and computational studies have identified Form A as the thermodynamically most stable polymorph .[1] The energy differences between these forms are subtle, often less than 1.3 kJ/mol, highlighting the need for careful control over crystallization conditions.[1]

Identifying and Characterizing Polymorphs

A multi-technique approach is essential for the robust identification and characterization of the polymorphic forms of this compound.

DSC is a powerful technique for identifying polymorphs by their distinct thermal transitions. Metastable forms will often exhibit complex thermograms, showing an initial melting endotherm followed by an exothermic recrystallization into a more stable form, which then melts at a higher temperature.

Table 1: Hypothetical DSC Data for Polymorphs of this compound

| Polymorph | Melting Point (Tm) | Enthalpy of Fusion (ΔHfus) | Notes |

| Form B (Kinetic) | Lower Tm | Lower ΔHfus | May show recrystallization to Form A upon heating. |